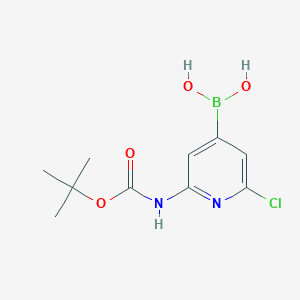

2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid is a useful research compound. Its molecular formula is C10H14BClN2O4 and its molecular weight is 272.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid and its derivatives are used in various synthesis and cross-coupling reactions. For instance, they are involved in the Suzuki–Miyaura cross-coupling reactions, which are fundamental in the creation of highly functionalized heteroarylpyridine derivatives. This process is crucial for synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Smith et al., 2008).

Peptide Synthesis

These compounds play a significant role in peptide synthesis. The tert-butyloxycarbonyl group, for example, is commonly used as a protecting group in the synthesis of peptides. This group is crucial for the stability and specificity of peptide chains during the synthesis process (Sakakibara et al., 1969).

Chemosensors and Detection

Boronic acid derivatives are essential in the development of chemosensors for detecting biological active substances. They interact with cis-1,2- or 1,3-diol to form complexes, which are used in fluorescent sensors to probe carbohydrates and bioactive substances (Huang et al., 2012).

Catalysis

These compounds are also pivotal in catalysis. For instance, boronic acid derivatives have been explored for new reaction pathways in organometallic systems, offering advancements in chemical catalysis. This includes the study of interactions between simple boranes and organometallic complexes (Anaby et al., 2014).

Pharmaceuticals and Medicinal Chemistry

In the realm of pharmaceuticals and medicinal chemistry, derivatives of this compound are used in synthesizing intermediates for various drugs. These compounds have been instrumental in creating cephalosporin intermediates, showcasing their importance in developing new antibiotics (Xue et al., 2016).

Mechanism of Action

Target of Action

Boronic acids are often used as inhibitors for enzymes like serine proteases, and the tert-butoxycarbonyl (t-boc) group is commonly used to protect amines in organic synthesis .

Mode of Action

Without specific studies, it’s hard to say exactly how “2-(t-Butoxycarbonylamino)-6-chloropyridine-4-boronic acid” interacts with its targets. The boronic acid could potentially form reversible covalent bonds with a target enzyme, while the t-Boc group could be removed under acidic conditions to reveal an amine .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of dipeptides .

Pharmacokinetics

The t-boc group is known to increase the lipophilicity of compounds, which could potentially enhance absorption and distribution .

Action Environment

The action of “this compound” could potentially be influenced by various environmental factors. For example, the pH could affect the stability of the t-Boc group and the reactivity of the boronic acid .

Properties

IUPAC Name |

[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O4/c1-10(2,3)18-9(15)14-8-5-6(11(16)17)4-7(12)13-8/h4-5,16-17H,1-3H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHLLTNTNOTCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)

![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2598812.png)

![N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598817.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)

![(2-(4-methoxyphenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2598822.png)